7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Molecular Formula: C₂₅H₂₂ClN₅O₄S
Molecular Weight: 524.0 g/mol
IUPAC Name: 7-Chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Structural Features:
- A triazolo[1,5-a]quinazoline core fused with a triazole ring.
- Substituents:
- 7-position: Chlorine atom (electron-withdrawing group).
- 3-position: 3,4-Dimethylbenzenesulfonyl group (bulky sulfonyl substituent).
- 5-position: 3,4-Dimethoxyphenylamine (electron-rich aromatic moiety).
It induces apoptosis and modulates metastasis-associated signaling pathways .
Properties
IUPAC Name |
7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-14-5-8-18(11-15(14)2)36(32,33)25-24-28-23(27-17-7-10-21(34-3)22(13-17)35-4)19-12-16(26)6-9-20(19)31(24)30-29-25/h5-13H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUPHPFUDUILNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.94 g/mol. Its structure features a triazole ring fused with a quinazoline core, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline scaffold followed by functionalization to introduce the triazole and sulfonyl groups. Recent methodologies have highlighted efficient routes to synthesize similar compounds with improved yields and purity levels.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
- Kinase Inhibition : The compound has been screened against a panel of kinases and found to exhibit inhibitory activity against several targets critical for cancer cell survival and growth. Notably, it stabilizes target kinases with significant temperature shifts in Differential Scanning Fluorimetry (DSF) assays.
| Activity | Description |
|---|---|
| Antiproliferative | Effective against multiple cancer cell lines (IC50 values in low micromolar range). |
| Kinase Inhibition | Significant binding affinity to key kinases involved in oncogenic signaling pathways. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic pathways leading to apoptosis in cancer cells.
- Kinase Pathway Modulation : By inhibiting specific kinases involved in tumorigenesis, it disrupts critical signaling pathways necessary for cancer cell survival.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
Case Studies
Recent studies have explored the efficacy of this compound in different cancer models:
- A study evaluating its effects on breast cancer cell lines reported a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Another investigation into its effects on lung cancer cells demonstrated modulation of key signaling pathways associated with metastasis and invasion.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of this compound lies in its substituent combination. Below is a comparative analysis with analogous triazoloquinazoline derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity :
- Chlorine at 7-position : Enhances cytotoxicity by stabilizing reactive intermediates in cancer cells .
- Sulfonyl Groups : 3,4-Dimethylbenzenesulfonyl (target compound) increases metabolic stability compared to unsubstituted benzenesulfonyl analogs .
- Aromatic Amines : 3,4-Dimethoxyphenyl (target compound) improves solubility and target binding affinity over chloro-substituted phenyl groups .
Mechanistic Differences :
- The target compound primarily inhibits PI3K/AKT/mTOR pathways in breast cancer cells, whereas the 3-fluorophenyl analog () targets EGFR tyrosine kinase .
- Tosyl-substituted derivatives (e.g., ) exhibit broader anti-inflammatory activity due to COX-2 selectivity, a property absent in the target compound .
Pharmacokinetic Properties: The 3,4-dimethoxyphenyl group in the target compound enhances oral bioavailability (∼65% in murine models) compared to 4-phenoxyphenyl analogs (∼45%) . 3,4-Dimethylbenzenesulfonyl reduces hepatic clearance by 30% relative to benzenesulfonyl derivatives .
Table 2: Preclinical Efficacy in Cancer Models
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
